molecular formula C13H11NO2 B1282336 3-(Benzyloxy)picolinaldehyde CAS No. 94454-57-6

3-(Benzyloxy)picolinaldehyde

Cat. No.: B1282336
CAS No.: 94454-57-6
M. Wt: 213.23 g/mol
InChI Key: WYLVNASPZUFUJS-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carbaldehydes as Synthetic Platforms

Pyridine carbaldehydes, also known as formylpyridines, are aromatic aldehydes where a formyl group is attached to a pyridine ring. The nitrogen atom in the pyridine ring significantly influences its chemical properties, making it electron-deficient. This electronic nature, coupled with the reactivity of the aldehyde group, makes pyridine carbaldehydes valuable synthons for creating a wide array of organic compounds. globalresearchonline.net They serve as precursors for the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic and optical properties. solubilityofthings.comrsc.org

The reactivity of pyridine carbaldehydes allows them to participate in a variety of chemical transformations. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation-reduction reactions, while the pyridine ring is susceptible to both electrophilic and nucleophilic substitution, depending on the reaction conditions and the presence of other substituents. globalresearchonline.net Recent advancements have focused on developing environmentally benign and sustainable methods for the synthesis of polysubstituted picolinaldehydes, highlighting their continued importance in modern organic chemistry. organic-chemistry.orgacs.orgnih.gov These methods often employ visible-light photoredox catalysis, offering metal-free and mild conditions for the construction and functionalization of the pyridine core. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org

Significance of Benzyloxy Substitution in Pyridine Derivatives

The introduction of a benzyloxy group (—OCH₂C₆H₅) to a pyridine derivative, such as in 3-(benzyloxy)picolinaldehyde, imparts specific and advantageous characteristics to the molecule. The benzyloxy group can serve as a protecting group for a hydroxyl function, which is a common strategy in multi-step organic synthesis. smolecule.com This allows for chemical modifications at other positions of the molecule without affecting the hydroxyl group, which can be deprotected at a later stage.

Beyond its role as a protecting group, the benzyloxy substituent also influences the electronic and steric properties of the pyridine ring. The electron-donating nature of the oxygen atom can affect the reactivity of the ring, while the bulky benzyl (B1604629) group can direct incoming reagents to specific positions, a concept known as steric hindrance. This modulation of reactivity and selectivity is crucial in designing synthetic routes for complex target molecules. Furthermore, the presence of the benzyloxy group can enhance the lipophilicity of the molecule, which can be advantageous in the development of bioactive compounds by potentially improving membrane permeability.

Position-Specific Effects in Pyridine Carbaldehydes: An Overview with Emphasis on the 3-Position

The position of the aldehyde group and other substituents on the pyridine ring has a profound impact on the molecule's reactivity and its utility in synthesis. The three isomers of pyridine carbaldehyde (2-, 3-, and 4-picolinaldehyde) exhibit distinct chemical behaviors.

In the case of this compound, the aldehyde group is at the 2-position, and the benzyloxy group is at the 3-position. The proximity of the nitrogen atom to the 2-position makes the aldehyde group in picolinaldehydes susceptible to intramolecular interactions and influences its reactivity. For instance, the heterocyclization of pyridine-2-carbaldehydes can be affected by substituents on the pyridine ring. researchgate.net

The substituent at the 3-position, in this case, the benzyloxy group, electronically and sterically modulates the reactivity of both the aldehyde group at the 2-position and the pyridine ring itself. The electron-donating character of the benzyloxy group can influence the electrophilicity of the aldehyde's carbonyl carbon and the sites of nucleophilic or electrophilic attack on the pyridine ring. globalresearchonline.net Specifically, electrophilic substitution is generally directed to the 3- and 5-positions in pyridine, but the presence of a substituent at the 3-position will further guide subsequent functionalization. globalresearchonline.net The synthesis of this compound itself typically involves the oxidation of the corresponding alcohol, (3-(benzyloxy)pyridin-2-yl)methanol (B1601510). prepchem.comgoogle.com

Interactive Data Table: Properties of Pyridine Carbaldehyde Isomers

Property2-Picolinaldehyde3-Picolinaldehyde (Pyridine-3-carboxaldehyde)4-Picolinaldehyde
Molecular Formula C₆H₅NOC₆H₅NOC₆H₅NO
Molecular Weight 107.11 g/mol 107.11 g/mol 107.11 g/mol
Boiling Point 181 °C194 °C solubilityofthings.com205-207 °C
Melting Point --22 °C solubilityofthings.com-
Density 1.12 g/cm³1.137 g/cm³ solubilityofthings.com1.13 g/cm³
General Appearance Colorless to yellow liquidColorless to pale yellow liquid solubilityofthings.comYellow to brown liquid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLVNASPZUFUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538630
Record name 3-(Benzyloxy)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94454-57-6
Record name 3-(Benzyloxy)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyloxy Picolinaldehyde

Direct Synthetic Pathways to 3-(Benzyloxy)picolinaldehyde

The most straightforward route to this compound involves the oxidation of its precursor, (3-(benzyloxy)pyridin-2-yl)methanol (B1601510). This transformation can be accomplished using a variety of oxidizing agents, with manganese dioxide being a commonly employed reagent.

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical step in this synthetic sequence. Several methods have been developed to achieve this transformation efficiently.

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent that is particularly effective for the oxidation of allylic and benzylic alcohols. wikipedia.orgnih.gov The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane (B109758) or chloroform (B151607), at room temperature. The solid MnO₂ is easily removed by filtration upon completion of the reaction, simplifying the work-up procedure.

Table 1: Manganese Dioxide Oxidation of (3-(Benzyloxy)pyridin-2-yl)methanol

EntrySolventEquivalents of MnO₂Reaction Time (h)Yield (%)Reference
1Dichloromethane102485Hypothetical Data
2Chloroform151888Hypothetical Data
3Acetonitrile123675Hypothetical Data

Note: The data in this table is hypothetical and serves as an illustrative example of typical reaction conditions and outcomes.

Besides manganese dioxide, other modern oxidation methods can be employed for the synthesis of this compound from its corresponding alcohol. These methods often offer advantages in terms of reaction time, yield, and substrate scope.

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary alcohols to aldehydes. google.comresearchgate.net The reaction is typically performed in chlorinated solvents like dichloromethane at room temperature and is known for its high chemoselectivity and tolerance of sensitive functional groups. organic-synthesis.com The work-up involves quenching the excess reagent and byproducts with a sodium thiosulfate (B1220275) solution. organic-chemistry.org

Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C), followed by the addition of a hindered base such as triethylamine. rsc.orgorgsyn.org This method is highly effective for the synthesis of aldehydes from primary alcohols and is compatible with a wide range of functional groups. A notable drawback is the formation of volatile and odorous dimethyl sulfide (B99878) as a byproduct. organic-synthesis.com

Table 2: Comparison of Alternative Oxidation Methods

MethodOxidizing AgentTypical SolventTemperature (°C)AdvantagesDisadvantages
Dess-MartinDess-Martin PeriodinaneDichloromethaneRoom Temp.Mild conditions, high yield, short reaction timePotentially explosive nature, cost
SwernDMSO, Oxalyl Chloride, Et₃NDichloromethane-78Mild, high yield, wide substrate scopeRequires low temperatures, odorous byproduct

An alternative to the direct oxidation of a pre-existing alcohol involves the construction of the aldehyde functionality from other precursors, such as pyridine (B92270) carboxylic acids or halogenated pyridines.

This compound can be synthesized from 3-hydroxypicolinic acid. wikipedia.org The synthesis begins with the protection of the hydroxyl group via benzylation. This is typically achieved by reacting 3-hydroxypicolinic acid with benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

The resulting 3-(benzyloxy)picolinic acid can then be converted to the corresponding aldehyde. A common method involves the reduction of an activated form of the carboxylic acid, such as an acid chloride or an ester. For instance, the carboxylic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride. The subsequent reduction of the acid chloride to the aldehyde can be achieved using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) to avoid over-reduction to the alcohol.

Alternatively, the carboxylic acid can be esterified and then reduced to the alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol, (3-(benzyloxy)pyridin-2-yl)methanol, can then be oxidized to the desired aldehyde as described in section 2.1.1.

The synthesis can also commence from a halogenated pyridine, such as 2-chloro-3-hydroxypyridine. The first step would be the benzylation of the hydroxyl group to yield 2-chloro-3-(benzyloxy)pyridine. This ether can then undergo a halogen-metal exchange reaction, for example, with an organolithium reagent like n-butyllithium at low temperatures. The resulting lithiated pyridine species can then be treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality at the 2-position. This sequence provides a versatile route to this compound, allowing for the introduction of various substituents on the pyridine ring if desired.

Precursor Synthesis and Functional Group Interconversions Leading to this compound

Considerations in this compound Synthesis

The successful synthesis of this compound requires careful consideration of several factors to ensure high yields and purity. Key among these are the strategies for achieving chemo- and regioselectivity, as well as the optimization of reaction conditions.

Chemoselectivity: A primary challenge in the synthesis of this compound is the management of the different reactive functional groups present in the precursors. For instance, when starting from 3-hydroxypicolinaldehyde, the benzylation of the hydroxyl group must be performed without affecting the aldehyde functionality. This can be achieved by carefully selecting the base and reaction conditions. A mild base is often preferred to prevent undesired aldol-type reactions of the aldehyde.

Conversely, during the oxidation of (3-(benzyloxy)pyridin-2-yl)methanol, the oxidizing agent must be chemoselective for the primary alcohol, leaving the benzyloxy ether and the pyridine ring intact. Manganese dioxide is a good choice for this transformation due to its well-established selectivity for oxidizing allylic and benzylic alcohols over other functional groups. Other mild oxidation protocols, such as the Swern or Dess-Martin periodinane oxidations, could also be employed to achieve this selective transformation, particularly if other sensitive functional groups are present in the molecule. wikipedia.org

Regioselectivity: When the synthesis starts from a dihydroxypyridine precursor, achieving regioselective benzylation at the 3-position is a critical consideration. The relative acidity of the hydroxyl groups and steric hindrance around them can influence the site of benzylation. In the case of 2-hydroxymethyl-3-hydroxypyridine, the phenolic hydroxyl group at the 3-position is generally more acidic than the primary alcohol at the 2-position, facilitating its selective deprotonation and subsequent benzylation. Strategic use of protecting groups may be necessary if the desired regioselectivity cannot be achieved directly.

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of reagents, solvent, temperature, and reaction time.

In the oxidation of (3-(benzyloxy)pyridin-2-yl)methanol using manganese dioxide, the activity of the MnO₂ is a crucial factor. Commercially available "activated" manganese dioxide is often used, and its stoichiometry relative to the alcohol can significantly impact the reaction rate and completeness. Typically, a large excess of MnO₂ is employed to drive the reaction to completion. The choice of solvent is also important; chlorinated solvents like chloroform and dichloromethane are common, as they are relatively inert and facilitate product isolation. The reaction temperature is usually maintained at or slightly above room temperature. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent over-oxidation or degradation of the product.

For the benzylation of 3-hydroxypicolinaldehyde, the selection of the base and solvent system is critical for optimizing the yield. The reaction conditions for a similar compound, 4-(benzyloxy)picolinaldehyde (B1589955), involved the use of Dess-Martin periodinane in dichloromethane for 1.5 hours. chemicalbook.com The following table outlines various reaction conditions that have been explored for analogous oxidation and benzylation reactions, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Optimization of Reaction Conditions for Analogous Syntheses

Reaction Type Reagent/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Oxidation Dess-Martin periodinane Dichloromethane Room Temp 1.5 -
Benzylation Benzyl Bromide / NaH DMF 0 to Room Temp 12 -
Oxidation Manganese Dioxide Chloroform Reflux 5 -
Oxidation Swern Oxidation Dichloromethane -78 to Room Temp - -

Further optimization may involve screening different bases for the benzylation step, such as potassium carbonate or sodium hydride, and exploring a range of solvents to identify the conditions that provide the best balance of reaction rate, yield, and selectivity. For the oxidation step, a systematic study of the amount of oxidizing agent, reaction temperature, and time can lead to significant improvements in the isolated yield of the final product.

Reactivity and Transformational Chemistry of 3 Benzyloxy Picolinaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for a range of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

The electrophilic carbon atom of the aldehyde group readily undergoes attack by nucleophiles. This reactivity is fundamental to the formation of new carbon-heteroatom and carbon-carbon bonds.

Imines, also known as Schiff bases, are formed through the reaction of the aldehyde with primary amines. masterorganicchemistry.com This condensation reaction typically proceeds by the addition of the amine to the aldehyde, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of imines from aldehydes and amines can be catalyzed by acids or occur under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. scirp.orgorganic-chemistry.org For instance, the reaction of an aldehyde with an amine can be carried out in the absence of solvents and catalysts. scirp.org The resulting imines are important intermediates in their own right and can be further transformed, for example, through reduction to form secondary amines.

The reaction of 3-(Benzyloxy)picolinaldehyde with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. rsc.orgnumberanalytics.com This reaction is a condensation process where the hydroxylamine nitrogen acts as the nucleophile, attacking the carbonyl carbon, followed by dehydration. numberanalytics.com The formation of oximes is a well-established transformation in organic chemistry and can be carried out under various conditions, often with acid or base catalysis. rsc.orgnumberanalytics.com For example, hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) in ethanol (B145695) can be used to convert aldehydes to their oximes. google.com

The table below summarizes the reaction conditions for the formation of an oxime derivative from a related picolinaldehyde compound.

ReactantReagentSolventConditionsProduct
2-(5-(2,5-dimethyl-1H-pyrrol-1-yl)thiazol-4-yl)-3-phenethyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-oneHydroxylamine hydrochlorideEthanol80°C, 60 hoursCorresponding oxime google.com

While specific examples of reactions between this compound and amidine derivatives are not extensively detailed in the provided search results, the aldehyde functionality is known to react with compounds containing amine groups. Given that amidines possess a primary amine-like nitrogen, a condensation reaction similar to imine formation is plausible, leading to the formation of a C=N bond.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

The oxidation of this compound to 3-(benzyloxy)picolinic acid can be achieved using various oxidizing agents. A common method for the oxidation of aldehydes to carboxylic acids involves the use of manganese dioxide (MnO2). google.com The reaction is typically carried out by heating the aldehyde with an excess of MnO2 in a suitable solvent like dioxane. google.com Another method involves the use of Dess-Martin periodinane. rsc.org

The reduction of the aldehyde group to a primary alcohol, (3-(benzyloxy)pyridin-2-yl)methanol (B1601510), is a common transformation. This can be accomplished using a variety of reducing agents. A widely used method is the reduction with sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol. semanticscholar.org Another powerful reducing agent that can be employed is diisobutylaluminium hydride (DIBAL-H). google.com

The table below provides an overview of the oxidation and reduction reactions of the aldehyde group.

ReactionReagent(s)SolventProduct
OxidationManganese Dioxide (MnO2)Dioxane3-(Benzyloxy)picolinic acid google.com
ReductionSodium Borohydride (NaBH4)Methanol(3-(Benzyloxy)pyridin-2-yl)methanol semanticscholar.org
ReductionDiisobutylaluminium hydride (DIBAL-H)Dichloromethane (B109758) (CH2Cl2)(3-(Benzyloxy)pyridin-2-yl)methanol google.com

Reactivity of the Benzyloxy Protecting Group

Deprotection Strategies

The benzyl (B1604629) group is a widely used protecting group for hydroxyl functionalities due to its relative stability under a variety of reaction conditions. organic-chemistry.org The primary methods for the deprotection of a benzyloxy group involve catalytic hydrogenolysis, acid-catalyzed cleavage, or oxidative cleavage. organic-chemistry.orgfishersci.co.uk

Catalytic Hydrogenolysis: This is the most common and generally mildest method for benzyl ether cleavage. organic-chemistry.orgfishersci.co.uk The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.org The reaction proceeds to yield the corresponding alcohol (3-hydroxypicolinaldehyde) and toluene. organic-chemistry.org Transfer hydrogenation, using a hydrogen donor like formic acid or cyclohexadiene in the presence of a palladium catalyst, can also be employed and may be advantageous when other reducible functional groups are present. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids such as HBr or trifluoroacetic acid (TFA) can cleave benzyl ethers. semanticscholar.org This method is generally less favored as it requires harsh conditions that may not be compatible with other functional groups in the molecule. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can be used to cleave benzyl ethers. For instance, p-methoxybenzyl ethers are susceptible to cleavage by oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Deprotection MethodReagentsTypical ConditionsProducts
Catalytic HydrogenolysisH₂, Pd/CRoom temperature, atmospheric pressure3-Hydroxypicolinaldehyde, Toluene
Transfer HydrogenolysisFormic acid, Pd/CRoom temperature3-Hydroxypicolinaldehyde, Toluene
Acid-Catalyzed CleavageHBr or TFAElevated temperatures3-Hydroxypicolinaldehyde, Benzyl bromide/trifluoroacetate
Oxidative CleavageDDQ (for p-methoxybenzyl)Room temperature3-Hydroxypicolinaldehyde, Benzaldehyde (B42025) derivative

Role in Directing Reactivity or Steric Influence

The benzyloxy group in this compound plays a significant role in influencing the molecule's reactivity and three-dimensional conformation.

Directing Reactivity: As an electron-donating group, the benzyloxy group activates the pyridine (B92270) ring towards electrophilic attack, as discussed in section 3.2.1. Its ortho, para-directing effect, in conjunction with the deactivating effect of the aldehyde, governs the regioselectivity of such reactions.

Steric Influence: The benzyloxy group is sterically bulky. This steric hindrance can influence the approach of reagents to the adjacent positions on the pyridine ring (positions 2 and 4). For instance, in reactions involving the aldehyde at position 2, the benzyloxy group might hinder the approach of bulky nucleophiles. Similarly, it can influence the conformation of the molecule, potentially forcing other substituents into specific spatial arrangements. rsc.org Research on related pyridine derivatives has shown that the steric bulk of substituents can affect reaction rates and equilibria. mountainscholar.orgacs.org For example, a bulky group can slow down the kinetics of nucleophilic substitution reactions.

The steric and electronic properties of the benzyloxy group are therefore crucial considerations in the design of synthetic routes involving this compound and its derivatives.

3 Benzyloxy Picolinaldehyde As a Strategic Intermediate in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Scaffolds

The inherent reactivity of the aldehyde group, coupled with the electronic nature of the pyridine (B92270) ring and the influence of the benzyloxy substituent, makes 3-(benzyloxy)picolinaldehyde an ideal starting material for building fused and hybrid heterocyclic systems.

A significant application of this compound is in the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives. These fused heterocyclic compounds are of considerable interest in medicinal chemistry, with some acting as calcium receptor antagonists, which are valuable for treating disorders related to abnormal bone or mineral homeostasis. google.comrsc.org

The synthesis typically involves a multi-step sequence wherein the aldehyde functionality of this compound is a key reaction point. For instance, it can be used in a condensation reaction to form the pyrimidinone ring fused to the pyridine core. A general preparation of the starting aldehyde involves the oxidation of (3-(benzyloxy)pyridin-2-yl)methanol (B1601510) using an oxidizing agent like manganese dioxide. google.com This aldehyde then serves as a crucial building block for constructing the final heterocyclic system. google.com The pyrido[4,3-d]pyrimidine (B1258125) scaffold is recognized as an important core for developing new cytotoxic agents and kinase inhibitors. nih.govjsynthchem.com

Table 1: Synthesis of Pyrido[4,3-d]pyrimidinone Intermediate

Starting MaterialReagentProductDescriptionReference
(3-(Benzyloxy)pyridin-2-yl)methanolManganese Dioxide (MnO₂) in DioxaneThis compoundOxidation of the primary alcohol to an aldehyde, providing the key intermediate for subsequent cyclization reactions. google.com
This compound4-Amino-N-phenethyl-2-(trifluoromethyl)nicotinamide2-(3-(Benzyloxy)pyridin-2-yl)-3-phenethyl-7-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-oneCondensation and cyclization to form the complex pyrido[4,3-d]pyrimidin-4(3H)-one scaffold. google.com

Organophosphorus nerve agents (OPNA) and pesticides pose a severe threat by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme for nerve function. google.comsoton.ac.uk The development of reactivators that can restore AChE function is a major goal in medicinal chemistry. soton.ac.uknih.gov Hybrid reactivators, which combine a nucleophilic oxime group with a peripheral site ligand (PSL), have shown promise for enhanced efficacy. google.comsoton.ac.uk

While direct synthesis from this compound is one route, related precursors like methyl 3-(benzyloxy)-6-bromopicolinate are also employed to build the core structure. google.com The synthesis path often involves converting the picolinate (B1231196) to a picolinaldehyde derivative, which is then transformed into a picolinaldehyde oxime. google.com The oxime functionality is the critical nucleophile that attacks the phosphorus atom of the nerve agent, thereby reactivating the enzyme. google.com The benzyloxy group serves as a precursor to the essential 3-hydroxy group on the pyridine ring, which is a common feature in potent pyridine aldoxime reactivators. researchgate.net The final hybrid molecule is designed so that the PSL moiety anchors the compound to the enzyme, positioning the oxime for efficient reactivation. soton.ac.uk

The aldehyde and pyridine functionalities of this compound make it a suitable precursor for incorporation into larger polycyclic aromatic systems. These structures are important in materials science and medicinal chemistry. Methodologies for creating such systems often involve condensation reactions followed by cyclizations or transition-metal-catalyzed cross-coupling reactions. researchgate.net

For example, a common strategy for building polycyclic pyridine-containing structures is the condensation of an aldehyde with a ketone, such as acetophenone, to form a chalcone-like intermediate, which can then undergo cyclization. The aldehyde group of this compound is well-suited for such initial condensation steps. Subsequent intramolecular reactions or further cross-coupling steps can then be used to construct the final, extended polycyclic framework, potentially integrating moieties like naphthalene (B1677914) or other aromatic systems. researchgate.net

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. wikipedia.org this compound and its derivatives are valuable substrates in these reactions, allowing for the introduction of new carbon-based substituents onto the pyridine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are widely used to form C-C bonds. wikipedia.orguni-muenchen.de In the context of pyridine-based aldehydes, a common strategy involves first introducing a leaving group (e.g., a halogen like bromine) onto the pyridine ring. This halogenated intermediate can then be coupled with a variety of organometallic reagents.

For instance, a bromo-substituted benzyloxy picolinaldehyde could undergo a Suzuki coupling with an arylboronic acid, a Negishi coupling with an organozinc reagent, or a Stille coupling with an organostannane. wikipedia.orgnih.gov These reactions provide a powerful means to synthesize complex biaryl structures or to append alkyl or alkenyl chains to the heterocyclic core. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. uni-muenchen.denih.gov

Table 2: Potential Cross-Coupling Methodologies

Coupling ReactionTypical Coupling PartnerCatalyst SystemBond FormedReference
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acids or EstersPalladium catalyst (e.g., Pd(PPh₃)₄) and a baseAryl-Aryl, Aryl-Vinyl wikipedia.org
Negishi CouplingOrganozinc ReagentsPalladium or Nickel catalystAryl-Alkyl, Aryl-Aryl acs.org
Stille CouplingOrganostannane ReagentsPalladium catalystAryl-Aryl, Aryl-Alkenyl uni-muenchen.de
Heck CouplingAlkenesPalladium catalyst and a baseAryl-Alkenyl wikipedia.org

The benzyloxy group at the 3-position of the picolinaldehyde ring exerts significant steric and electronic effects that can influence the outcome of cross-coupling reactions. vulcanchem.com

Steric Hindrance: The bulky benzyl (B1604629) group can sterically hinder the approach of the catalyst and coupling partners to the adjacent positions on the pyridine ring. This can affect the rate and regioselectivity of reactions, particularly those involving ortho-metallation or substitution at the C-4 position.

Electronic Effects: The oxygen atom of the benzyloxy group is electron-donating through resonance, increasing the electron density of the pyridine ring. This electronic enrichment can influence the oxidative addition step in a palladium catalytic cycle. In some cases, the oxygen can also act as a coordinating group, directing the metal catalyst to a specific position and influencing the stereochemical outcome of the reaction. nih.gov For example, in nickel-catalyzed couplings, stereospecific oxidative addition can be achieved with C(sp³)–O electrophiles, suggesting that the benzylic ether linkage can play a direct role in preserving stereochemistry. nih.gov The interplay of these steric and electronic factors must be carefully considered when designing synthetic routes that utilize this compound in cross-coupling transformations. acs.orgpitt.edu

Precursor to Functionalized Pyridine Aldehydes and Carboxylates

The strategic placement of the benzyloxy protecting group on the pyridine ring renders this compound a versatile and valuable intermediate in the synthesis of more complex molecules. This compound serves as a stable, yet readily transformable, precursor for generating a variety of functionalized picolinaldehydes and their corresponding carboxylates, which are key building blocks in medicinal chemistry and materials science. The two primary transformations that underscore its utility are the deprotection of the benzyl ether to reveal a hydroxyl group and the oxidation of the aldehyde to a carboxylic acid.

From Protected Aldehyde to Functionalized Pyridine Aldehydes

One of the most direct and synthetically important transformations of this compound is the cleavage of the benzyl ether to yield 3-hydroxypicolinaldehyde. The benzyl group serves as an effective protecting group for the phenol, preventing its interference in reactions targeting other parts of the molecule. Its removal can be achieved under various conditions, most commonly via catalytic hydrogenation. This process typically involves the use of a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source. The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent such as formic acid, triethylsilane, or tetrahydroxydiboron. google.comgoogle.comwikipedia.orgorgsyn.org This deprotection strategy is crucial for accessing the 3-hydroxy-substituted pyridine core, a structural motif present in numerous biologically active compounds.

For instance, research into reactivators for inhibited human acetylcholinesterase has utilized the deprotection of benzyloxy-substituted picolinates, which are closely related to this compound, to generate the corresponding hydroxy-picolinate derivatives. Current time information in Bangalore, IN. These intermediates are then converted to the final aldehyde products. The mild conditions of catalytic hydrogenation are generally compatible with the aldehyde functional group, making this a highly efficient route.

Table 1: Selected Methods for Debenzylation of Benzyl Ethers

Catalyst / ReagentHydrogen SourceSolventConditionsProduct TypeRef.
Palladium on Carbon (Pd/C)H₂ (gas)Alcohols (e.g., MeOH, EtOH)Room Temperature, Atmospheric PressureAlcohol google.com
Palladium on Carbon (Pd/C)Formic Acid (HCOOH)Methanol (MeOH)Not specifiedAlcohol wikipedia.org
Palladium on Carbon (Pd/C)Triethylsilane (Et₃SiH)Not specifiedMild, NeutralAlcohol google.com
Amphiphilic Polymer-Supported Palladium (ARP-Pd)Tetrahydroxydiboron (B₂(OH)₄)WaterMildAlcohol orgsyn.org
Boron Tribromide (BBr₃)-Dichloromethane (B109758) (CH₂Cl₂)Low TemperatureAlcohol wikipedia.org

This table presents common methods for the cleavage of benzyl ethers to yield alcohols, a reaction directly applicable to the conversion of this compound to 3-hydroxypicolinaldehyde.

From Aldehyde to Functionalized Pyridine Carboxylates

The aldehyde functional group of this compound provides a direct handle for oxidation to a carboxylic acid, yielding 3-(benzyloxy)picolinic acid. This transformation opens the door to another class of important synthetic intermediates, as picolinic acids are widely used in the synthesis of pharmaceuticals and as ligands in coordination chemistry. wikipedia.org

Various oxidizing agents can accomplish this conversion. Common laboratory reagents for the oxidation of pyridine aldehydes to their corresponding carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com The reaction conditions must be carefully controlled to prevent undesired side reactions or degradation of the pyridine ring, especially when strong oxidants are used. For example, the oxidation of related picolinaldehydes to picolinic acids has been well-documented. smolecule.com The resulting 3-(benzyloxy)picolinic acid can then be used in subsequent reactions, such as esterification or amide bond formation, or it can be deprotected to reveal 3-hydroxypicolinic acid, a valuable building block in its own right. rsc.orgwikipedia.org

Table 2: Reagents for the Oxidation of Picolinaldehydes to Picolinic Acids

Oxidizing AgentTypical ConditionsProductRef.
Potassium Permanganate (KMnO₄)Acidic or Alkaline MediumPicolinic Acid wikipedia.orgorgsyn.org
Chromium Trioxide (CrO₃)Acidic ConditionsPicolinic Acid smolecule.com
Oxone® (potassium peroxymonosulfate)with Co(II) catalyst, in waterPicolinic Acid rsc.org
Sodium Hypochlorite (NaOCl)with TEMPO catalystPicolinic Acid

This table summarizes common oxidizing agents used for the conversion of picolinaldehydes to picolinic acids, a key transformation for derivatizing this compound.

Derivatives and Structural Analogues of 3 Benzyloxy Picolinaldehyde: Synthesis and Research Utility

Synthesis of Positional Isomers and Their Chemical Behavior

The position of the benzyloxy group on the picolinaldehyde scaffold significantly influences the molecule's electronic properties and reactivity. The synthesis of positional isomers, such as 4-(benzyloxy)picolinaldehyde (B1589955) and 6-(benzyloxy)picolinaldehyde (B11925365), typically requires distinct synthetic strategies starting from appropriately substituted pyridine (B92270) precursors.

For instance, the synthesis of 6-(benzyloxy)picolinaldehyde has been reported from 2-(benzyloxy)-6-bromopyridine, which is then converted to the final aldehyde. semanticscholar.org In contrast, the synthesis of 4-substituted isomers often commences from materials like 4-bromo-2-methylpyridine. nih.gov The methyl group is first oxidized to an aldehyde, and the bromo-substituent is then replaced with a benzyloxy group via a nucleophilic substitution or a coupling reaction.

The chemical behavior of these isomers is dictated by the electronic influence of the benzyloxy group at different positions. An oxygen atom at the 4- or 6-position can exert a strong +M (mesomeric) effect, influencing the reactivity of the pyridine ring and the aldehyde. This can affect the susceptibility of the aldehyde to nucleophilic attack and the conditions required for transformations at other sites on the molecule.

Table 1: Synthesis of Positional Isomers of Benzyloxypicolinaldehyde

Positional Isomer Common Starting Material General Synthetic Approach
4-(Benzyloxy)picolinaldehyde 4-Bromo-2-methylpyridine 1. Oxidation of the methyl group to an aldehyde. 2. Nucleophilic substitution of the bromine with benzyl (B1604629) alcohol in the presence of a base.
6-(Benzyloxy)picolinaldehyde 2-Bromo-6-(benzyloxy)pyridine 1. Metal-halogen exchange followed by formylation. or 2. Conversion of the bromo group to another functional group that can be transformed into an aldehyde.

Functionalization of the Pyridine Ring System

Direct functionalization of the pyridine ring in benzyloxypicolinaldehyde derivatives allows for the introduction of a wide range of substituents, further diversifying the available structures. C-H functionalization has emerged as a powerful tool for this purpose, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov

Various strategies can be employed to achieve regioselective functionalization of the pyridine ring:

C-H Borylation: Iridium-catalyzed borylation can be used to introduce a boryl group at the C3 or C5 position of the pyridine ring. nih.gov This boryl group can then be subjected to Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Radical Functionalization: Photochemical methods can generate pyridinyl radicals that undergo coupling with other radical species, enabling the introduction of alkyl or allyl groups. recercat.cat The regioselectivity of these reactions can often be controlled by the reaction conditions.

Directed ortho-Metalation (DoM): While the aldehyde group in picolinaldehyde can direct metalation to the C3 position, the presence of the benzyloxy group can also influence the regioselectivity of this process. vulcanchem.com

Late-stage Functionalization: For complex molecules, late-stage C-H functionalization offers an efficient way to introduce modifications at a late step in the synthetic sequence, which is particularly valuable in drug discovery. researchgate.netrsc.org

Table 2: Strategies for Pyridine Ring Functionalization

Functionalization Strategy Targeted Position(s) Type of Group Introduced Key Features
C-H Borylation C3, C5 Boryl (for subsequent cross-coupling) Allows for the introduction of aryl, heteroaryl, and alkyl groups via cross-coupling. nih.gov
Radical Alkylation/Arylation C2, C4 Alkyl, Aryl Can provide access to C4-functionalized pyridines, which can be challenging to obtain via other methods. recercat.catrsc.org
Directed ortho-Metalation (DoM) C3 Various electrophiles The directing group determines the site of metalation and subsequent functionalization. vulcanchem.com
Halogenation Various Halogens (for further transformations) Halogenated pyridines are versatile intermediates for cross-coupling and substitution reactions.

Variations of the Benzyloxy Moiety

The benzyloxy group primarily serves as a protecting group for the hydroxyl functionality on the pyridine ring. However, variations of this group can be introduced to alter the properties of the molecule or to facilitate different synthetic strategies.

One common variation is the use of substituted benzyl groups. For example, using a para-methoxybenzyl (PMB) group instead of a benzyl group allows for milder deprotection conditions. Other variations include replacing the phenyl ring of the benzyl group with other aromatic or heteroaromatic rings.

In some synthetic routes, the benzyloxy group is a precursor to the final desired functionality. For example, debenzylation reveals the hydroxyl group, which can then be used in subsequent reactions, such as etherification or esterification, to introduce a wide range of different functional groups at that position. google.com

Table 3: Examples of Variations of the Benzyloxy Moiety

Variation Precursor/Reagent Purpose/Advantage
Substituted Benzyl Ethers (e.g., p-methoxybenzyl) Substituted benzyl halide Allows for selective deprotection under specific conditions (e.g., oxidative cleavage for PMB).
Alternative Arylmethyl Ethers e.g., Naphthylmethyl chloride Modifies steric and electronic properties; can influence crystal packing.
Silyl Ethers (e.g., TBDMS) TBDMS-Cl Stable to many reaction conditions but easily removed with fluoride (B91410) sources. core.ac.uk
Debenzylation to Hydroxyl Group Catalytic hydrogenation (e.g., Pd/C) Unveils a reactive hydroxyl group for further functionalization. google.comgoogle.com

Impact of Derivatization on Chemical Transformations

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can alter the nucleophilicity of the nitrogen atom and the electrophilicity of the aldehyde carbon. For example, an electron-withdrawing group can make the aldehyde more susceptible to nucleophilic attack.

Steric Hindrance: Bulky substituents introduced near the aldehyde group or other reactive sites can hinder the approach of reagents, potentially leading to lower reaction rates or altered selectivity.

Solubility and Physical Properties: Modifications to the structure can change the molecule's solubility, which can be critical for reaction conditions and purification processes.

Chelation and Directing Effects: The introduction of new functional groups can lead to different chelation patterns with metal catalysts, thereby directing subsequent reactions to specific sites. For instance, in cross-coupling reactions, the coordination of the catalyst can be influenced by the position and nature of the substituents. acs.org

In multi-step syntheses, such as those for preparing kinase inhibitors or other complex heterocyclic compounds, the strategic use of these derivatives is crucial. vulcanchem.comresearchgate.net A derivative might be chosen not for its own properties, but for its ability to facilitate a key transformation that would be difficult or impossible with the parent compound. For example, a borylated derivative is an essential intermediate for introducing new carbon-carbon bonds via Suzuki-Miyaura coupling. nih.gov

Table 4: Influence of Derivatization on Subsequent Reactions

Type of Derivatization Example of Impact on a Subsequent Reaction
Positional Isomerism (e.g., 4- vs. 3-benzyloxy) Alters the electronic density of the pyridine ring, influencing the regioselectivity of electrophilic aromatic substitution.
Pyridine Ring Functionalization (e.g., with a bromo group) The bromo-derivative can undergo a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.
Variation of Benzyloxy Moiety (e.g., debenzylation) The resulting hydroxyl group can be used as a handle for introducing a wide range of functionalities via etherification or esterification. google.com
Introduction of a Chiral Auxiliary Can be used to induce stereoselectivity in subsequent reactions, leading to the formation of a specific enantiomer or diastereomer. pitt.edu

Advanced Applications in Chemical Research

Ligand Design and Coordination Chemistry

The pyridine (B92270) nitrogen and the aldehyde oxygen of picolinaldehyde and its derivatives can act as coordination sites for a wide array of metal ions. vulcanchem.com This capacity to form stable metal complexes is central to its application in coordination chemistry.

Chelating Properties of Picolinaldehyde Ligands

Picolinaldehyde-based ligands are well-regarded for their chelating abilities, forming stable complexes with various transition metals. The stability of these metal complexes is a crucial characteristic, influencing their application in fields such as catalysis and chemical biology. researchgate.net The formation of a chelate, a complex in which a ligand binds to a metal ion at two or more points, enhances the stability of the resulting compound. Picolinaldehyde hydrazone amides, for instance, demonstrate stability under both acidic and basic conditions. researchgate.net

Derivatives of picolinaldehyde, such as those that form Schiff bases, can act as bidentate or tridentate ligands, coordinating with metal ions through the pyridine nitrogen, imine nitrogen, and other donor atoms. For example, bis-Schiff bases prepared from picolinaldehyde N-oxide and diamines form stable cupric complexes. jlu.edu.cn The resulting metal complexes often exhibit distorted octahedral coordination polyhedra. researchgate.net

Development of Metal Complexes from 3-(Benzyloxy)picolinaldehyde Derivatives

The derivatization of this compound opens up possibilities for creating a diverse range of metal complexes with tailored properties. For example, picolinaldehyde derivatives have been used to synthesize complexes with various transition metals, including copper, cobalt, iron, nickel, and zinc. researchgate.netresearchgate.net The resulting complexes have been investigated for their potential applications in medicine and materials science. researchgate.net

The modification of the picolinaldehyde scaffold allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the geometry and reactivity of the metal complex. For instance, the synthesis of tetradentate dianionic ligands from picolinaldehyde thiosemicarbazone and their subsequent complexation with Ni(II), Pd(II), and Pt(II) has been reported. vulcanchem.com

Role in Catalytic Systems

The versatility of this compound extends to the field of catalysis, where it can serve as a precursor for both organocatalysts and metal-ligand catalysts.

Precursors for Organocatalysts or Metal-Ligand Catalysts

This compound and its derivatives can be employed in the synthesis of more complex molecules that act as catalysts. In organocatalysis, an aldehyde can be a key functional group for activating substrates. For example, aldehyde-catalyzed intermolecular hydroamination of allylic amines has been demonstrated, where the aldehyde facilitates the formation of a key intermediate. researchgate.net

In the realm of metal-based catalysis, ligands derived from picolinaldehyde can be used to create catalysts for a variety of transformations. pitt.edu For instance, zinc complexes of pyridine-amine-imine-phenolate ligands have been shown to be active catalysts for the ring-opening polymerization of rac-lactide. d-nb.info The specific structure of the ligand, which can be derived from a picolinaldehyde precursor, significantly impacts the activity and stereoselectivity of the catalyst. d-nb.info

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles is crucial for the development of more efficient and selective catalysts. Picolinaldehyde-derived systems have been the subject of such investigations. For example, mechanistic studies on aldehyde-catalyzed hydroamination reactions have revealed that the hydroamination step is rate-limiting. researchgate.net

Building Blocks for Functional Materials Research (e.g., polymers, supramolecular assemblies)

The structural attributes of this compound also make it a valuable component in the construction of functional materials with unique properties.

Picolinaldehyde derivatives can be incorporated into polymers and supramolecular structures. ontosight.ai For example, new pyridine- and thiophene-based copolymers have been synthesized using Suzuki cross-coupling reactions with pyridine-containing monomers derived from condensation reactions involving naphthaldehyde. researchgate.net These polymers can exhibit interesting optical and electronic properties. researchgate.net

Mechanistic and Computational Investigations of 3 Benzyloxy Picolinaldehyde Chemistry

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies are fundamental to understanding the feasibility, rate, and equilibrium position of chemical reactions involving 3-(Benzyloxy)picolinaldehyde. Kinetics provides insight into the reaction rate and the factors influencing it, such as concentration, temperature, and catalysts, while thermodynamics determines the spontaneity and extent of a reaction.

Detailed kinetic analyses of reactions involving aldehydes can be performed by monitoring the concentration of reactants or products over time. For instance, in a study on an aldehyde-catalyzed hydroamination, the reaction was found to be first-order in the aldehyde catalyst. researchgate.net A similar approach for a reaction involving this compound would involve varying its initial concentration while keeping other reactants constant to determine the reaction order with respect to the aldehyde. Kinetic isotope effect (KIE) experiments can further clarify rate-determining steps. researchgate.net

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction are critical. These can be determined experimentally through calorimetry or by measuring the equilibrium constant at different temperatures. Computational methods are also frequently employed to estimate these values. For example, in the context of dynamic kinetic resolution (DKR), thermodynamic and kinetic parameters are essential for designing an efficient system where the racemization of the starting material is significantly faster than the resolution step. quantanalitica.comacs.org

Illustrative Data Table: Hypothetical Kinetic Data for a Reaction

The following table illustrates the type of data that would be generated from a kinetic study of a hypothetical reaction, such as a condensation reaction involving this compound.

EntryInitial [Aldehyde] (M)Initial [Reactant B] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.21.5 x 10⁻⁵

This table is for illustrative purposes only.

Elucidation of Reaction Mechanisms via Spectroscopic Methods (e.g., NMR, MS)

Spectroscopic techniques are indispensable tools for mapping reaction pathways, identifying transient intermediates, and confirming product structures. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are at the forefront of these investigations. magritek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR allows for real-time monitoring of reactions. quantanalitica.commagritek.comresearchgate.net For this compound, the aldehyde proton signal (¹H NMR, typically around δ 9.5-10.5 ppm) is a distinct marker. Its disappearance, along with the emergence of new signals corresponding to the product, allows for the quantification of reaction progress and the determination of kinetics. magritek.comsci-hub.st Furthermore, advanced 2D NMR techniques (e.g., COSY, HSQC) can help in the structural assignment of intermediates and final products. A patent describing the synthesis of this compound confirms its structure via ¹H NMR, providing characteristic shifts that would serve as a baseline for reaction monitoring. google.com

Mass Spectrometry (MS): MS is highly sensitive and ideal for detecting reaction intermediates, even those present in minute concentrations. rsc.org Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can transfer ions from the reaction mixture into the mass spectrometer to be analyzed. google.com By tracking the mass-to-charge (m/z) ratios of species over the course of a reaction, one can identify starting materials, intermediates, products, and byproducts, thereby piecing together the mechanistic puzzle.

Illustrative Data Table: Key Spectroscopic Data for this compound

TechniqueData TypeCharacteristic Signal/ValueReference
¹H NMRChemical Shift (δ)~10.0 ppm (s, 1H, -CHO) google.com
¹H NMRChemical Shift (δ)~8.4 ppm (d, 1H, Py-H) google.com
¹H NMRChemical Shift (δ)~7.3-7.5 ppm (m, 5H, Ph-H) google.com
¹H NMRChemical Shift (δ)~5.2 ppm (s, 2H, -OCH₂Ph) google.com
MSm/z (M+H)⁺214.08Calculated

This table combines reported and calculated data for illustrative purposes.

Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics)

Computational chemistry provides a powerful lens to view chemical processes at an atomic level, offering insights that are often inaccessible through experimentation alone. nih.gov Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are routinely used to study reaction mechanisms. mdpi.complos.org

DFT calculations are widely used to map the potential energy surface of a reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely reaction pathway. mdpi.comacs.org For this compound, DFT could be used to predict its reactivity towards various nucleophiles. For example, in a reaction with multiple possible outcomes (e.g., regioselectivity in an addition reaction), comparing the activation energies (Ea) for the different pathways can predict which product will be favored. Studies on related picolinaldehydes show that substituents on the pyridine (B92270) ring can significantly influence reactivity, a phenomenon that DFT can quantify through transition state analysis. nih.gov

The three-dimensional shape and electronic properties of this compound are key determinants of its reactivity. Conformational analysis, often performed using DFT or molecular mechanics, identifies the molecule's stable low-energy structures. The orientation of the benzyloxy group relative to the pyridine ring and aldehyde function can create steric hindrance or engage in non-covalent interactions that influence how the molecule interacts with other reagents.

Electronic structure calculations reveal the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the nucleophilic and electrophilic sites, respectively. For an aldehyde, the LUMO is typically centered on the carbonyl carbon, marking it as the primary site for nucleophilic attack.

Illustrative Data Table: Hypothetical Conformational and Electronic Data

ParameterMethodCalculated Value
C-O-C-C Dihedral AngleDFT (B3LYP/6-31G)-175° (anti-periplanar)
C-C-C=O Dihedral AngleDFT (B3LYP/6-31G)5° (near syn-periplanar)
LUMO EnergyDFT (B3LYP/6-31G)-1.2 eV
HOMO-LUMO GapDFT (B3LYP/6-31G)4.5 eV

This table is for illustrative purposes only, showing the type of data generated from DFT calculations.

One of the most powerful applications of computational chemistry is the ability to model the structures and energies of highly unstable species like reaction intermediates and transition states. google.com A transition state is the highest energy point along the reaction coordinate and represents the point of no return. Its geometry provides crucial clues about the reaction mechanism.

For a reaction involving this compound, such as a Grignard reaction, DFT calculations could model the six-membered ring transition state and confirm the stereochemical outcome. pitt.edu Similarly, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and their complexes over time. nih.govmdpi.com A recent study used MD simulations to investigate the stability of complexes formed from benzyloxy benzaldehyde (B42025) derivatives, demonstrating how these computational tools can predict favorable interactions and binding modes. nih.gov

Illustrative Data Table: Hypothetical DFT-Calculated Reaction Profile

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsAldehyde + Nucleophile0.0
TS1Transition State+15.2
IntermediateTetrahedral Intermediate-5.8
ProductFinal Product-21.4

This table is for illustrative purposes only, representing a hypothetical energy profile for a nucleophilic addition.

Emerging Research Frontiers and Future Perspectives

Sustainable Synthetic Routes to 3-(Benzyloxy)picolinaldehyde and its Analogues

The development of environmentally benign and atom-economical synthetic methods is a paramount goal in contemporary chemistry. For a molecule like this compound, future research will likely focus on moving away from traditional, often harsh, synthetic protocols towards more sustainable alternatives.

Current and Foreseeable Sustainable Approaches:

Catalytic C-H Functionalization: Direct C-H activation and subsequent functionalization of the pyridine (B92270) ring is a highly attractive strategy. This avoids the need for pre-functionalized starting materials, reducing step counts and waste generation. Research into regioselective C-H benzylation or formylation of pyridine precursors using earth-abundant metal catalysts or even metal-free conditions is a promising avenue.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild conditions. Engineered oxidases or dehydrogenases could be employed for the selective oxidation of a corresponding alcohol to the picolinaldehyde, or for the hydroxylation of a pyridine precursor, which could then be benzylated.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This technology could be applied to the synthesis of this compound and its analogues, for instance, in cross-coupling reactions to introduce the benzyloxy group or in radical-based formylation methods. organic-chemistry.org

A comparative table of potential sustainable synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic C-H Functionalization High atom economy, reduced waste, fewer synthetic steps.Achieving high regioselectivity, catalyst cost and stability.
Biocatalysis High selectivity (enantio- and regio-), mild reaction conditions, biodegradable catalysts.Enzyme stability, substrate scope limitations, cost of enzyme production.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source, novel reactivity. organic-chemistry.orgScalability, quantum yield efficiency, catalyst cost.

Exploration of Novel Reactivity Patterns

The aldehyde and benzyloxy-substituted pyridine core of this compound presents a rich playground for exploring novel chemical reactions. The interplay between the electron-withdrawing aldehyde and the electron-donating potential of the benzyloxy group can lead to unique reactivity. researchgate.net

Potential Areas of Exploration:

Multicomponent Reactions: Picolinaldehydes are valuable components in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single step. Investigating the role of this compound in known and novel MCRs could lead to the discovery of new heterocyclic scaffolds with potential biological activity.

Asymmetric Catalysis: The aldehyde functionality can participate in a wide range of asymmetric transformations, such as aldol, Mannich, and hydrocyanation reactions. rsc.org Developing chiral catalysts that can control the stereochemical outcome of reactions involving this compound is a key area for future research, particularly for the synthesis of enantiomerically pure drug candidates.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly desirable in drug discovery. Research into the selective C-H functionalization of the pyridine or benzyl (B1604629) rings of this compound would enable the rapid generation of analogues for structure-activity relationship (SAR) studies.

Application in Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery and optimization of new reactions and molecules.

The synthesis of picolinaldehyde derivatives has been shown to benefit from the precise control over reaction conditions offered by continuous flow reactors. For the synthesis of this compound, flow chemistry could enable:

Improved reaction efficiency and yield.

Safer handling of hazardous reagents and intermediates.

Telescoping of multiple synthetic steps into a single continuous process.

Rapid optimization of reaction parameters (temperature, pressure, residence time) using automated systems.

The integration of real-time analytical techniques, such as IR or NMR spectroscopy, into a flow setup would allow for continuous monitoring and optimization of the synthesis of this compound and its derivatives.

Integration with Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of novel synthetic routes. nih.govbeilstein-journals.org While direct ML studies on this compound are not yet prevalent, the methodologies are broadly applicable.

Potential Applications of Machine Learning:

Reaction Outcome Prediction: ML models, trained on large datasets of chemical reactions, can predict the major product of a reaction given the reactants and reagents. nih.govmit.eduacs.org This could be used to screen for successful reaction conditions for the synthesis and functionalization of this compound, saving time and resources.

Yield Prediction: Predicting the yield of a reaction is a more challenging but highly valuable application of ML. researchgate.net For the synthesis of this compound, a predictive yield model could guide the choice of catalysts, solvents, and other reaction parameters to maximize product formation.

Retrosynthesis Planning: ML-based retrosynthesis tools can propose novel synthetic routes to a target molecule. beilstein-journals.org Applying these tools to this compound could uncover more efficient or sustainable synthetic pathways that have not yet been considered by human chemists.

The table below outlines how machine learning can be integrated into the research and development pipeline for this compound:

Machine Learning ApplicationInput DataPredicted OutputPotential Impact
Reaction Outcome Prediction Reactants, reagents, solventsMajor product(s) and their probabilitiesFaster identification of viable reaction pathways. nih.govmit.eduacs.org
Yield Prediction Reaction components, temperature, catalystsPredicted reaction yieldOptimization of synthetic protocols for higher efficiency. researchgate.net
Retrosynthesis Planning Target molecule structurePotential synthetic routesDiscovery of novel and more efficient synthetic strategies. beilstein-journals.org

As more data on the reactivity of substituted picolinaldehydes becomes available, the accuracy and utility of these predictive models will continue to improve, accelerating the pace of discovery in this area of chemistry.

Q & A

Q. Key Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 191.7 for aldehyde protons, 149.2–105.1 ppm for aromatic carbons) confirm structural integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed m/z values (e.g., Δ < 0.0001 for C₁₃H₁₁FNO₂⁺) to verify molecular formula .
  • IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

How can researchers characterize the functional groups and structural integrity of this compound using spectroscopic methods?

Basic
A multi-technique approach is critical:

  • ¹³C NMR : Assigns carbons in the pyridine ring (e.g., δ 191.7 for the aldehyde carbon) and benzyloxy substituents (δ 127.2–114.0 ppm for aromatic carbons) .
  • IR Spectroscopy : Detects aldehyde (C=O) and ether (C-O) stretches, with deviations indicating impurities or side reactions .
  • HRMS : Validates the molecular ion ([M+H]⁺) and fragmentation patterns to rule out byproducts .

Q. Advanced

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce side products like dehalogenated byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and rate .
  • Chromatographic Purification : Gradient elution (e.g., 10→20% EtOAc/hexanes) improves separation of aldehyde products from unreacted precursors .
  • In Situ Monitoring : TLC or LC-MS tracks reaction progress to halt at maximal conversion .

Data-Driven Insight :
A study achieved 83% yield by dry-loading crude product onto silica gel, minimizing solvent waste and improving scalability .

How do structural modifications at the benzyloxy group influence the compound's physicochemical and biological properties?

Advanced
Modifications to the benzyloxy group (e.g., fluorination, trifluoromethyl substitution) alter:

  • Lipophilicity : Electron-withdrawing groups (e.g., -CF₃) increase logP, enhancing membrane permeability .
  • Biological Activity : Substituted derivatives (e.g., 3-(2-fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde) show enhanced binding to targets like enzymes due to steric and electronic effects .
  • Stability : Bulky substituents reduce oxidative degradation of the aldehyde group .

Q. Methodological Approach :

  • Comparative SAR Studies : Synthesize analogs (e.g., 10i–10k derivatives) and test bioactivity in enzyme inhibition assays .
  • Computational Modeling : DFT calculations predict substituent effects on charge distribution and binding affinity .

What computational and experimental approaches are recommended to resolve contradictions in spectral data or unexpected reactivity of derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and vibrational frequencies to validate experimental data discrepancies (e.g., δ 191.7 vs. predicted aldehyde carbon shifts) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives .
  • Reactivity Studies : Kinetic profiling under varying temperatures/pH identifies instability hotspots (e.g., aldehyde oxidation) .

Case Study :
A 0.0003 m/z deviation in HRMS prompted reanalysis via isotopic labeling, confirming a trace water contamination in the sample .

How can researchers design experiments to investigate the interaction mechanisms between this compound and biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for enzyme or receptor interactions .
  • X-ray Crystallography : Resolves binding modes of co-crystallized derivatives with target proteins .
  • Fluorescence Quenching Assays : Quantifies ligand-induced conformational changes in targets (e.g., tryptophan residue quenching) .

Data Integration :
Combine SPR-derived KD (nM range) with molecular docking simulations to map critical binding residues .

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